molecular formula C7H10O4S B12667278 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid CAS No. 41108-61-6

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid

Cat. No.: B12667278
CAS No.: 41108-61-6
M. Wt: 190.22 g/mol
InChI Key: NCYLXQXNNISTFT-RQOWECAXSA-N
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Description

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is an organic compound with the molecular formula C7H10O4S. It is characterized by the presence of a methoxy group, a thioether linkage, and an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropyl thiol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The thioether linkage can participate in nucleophilic or electrophilic reactions, while the acrylic acid moiety can undergo addition or polymerization reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .

Comparison with Similar Compounds

  • 3-((3-Chloropropyl)thio)acrylic acid
  • 3-((3-Hydroxypropyl)thio)acrylic acid
  • 3-((3-Aminopropyl)thio)acrylic acid

Comparison: 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets. In contrast, compounds with different substituents, such as chloro, hydroxy, or amino groups, may exhibit different reactivity patterns and applications .

Properties

CAS No.

41108-61-6

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

(Z)-3-(3-methoxy-3-oxopropyl)sulfanylprop-2-enoic acid

InChI

InChI=1S/C7H10O4S/c1-11-7(10)3-5-12-4-2-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/b4-2-

InChI Key

NCYLXQXNNISTFT-RQOWECAXSA-N

Isomeric SMILES

COC(=O)CCS/C=C\C(=O)O

Canonical SMILES

COC(=O)CCSC=CC(=O)O

Origin of Product

United States

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